molecular formula C23H22FN3O4 B2743274 ethyl 2-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate CAS No. 946215-69-6

ethyl 2-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate

Cat. No.: B2743274
CAS No.: 946215-69-6
M. Wt: 423.444
InChI Key: KFAADUKDQAZCDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate is a complex organic compound that features a pyridazinone core, a fluorophenyl group, and an ethyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate typically involves multi-step organic reactions. One common route starts with the preparation of the pyridazinone core, followed by the introduction of the fluorophenyl group and the ethyl benzoate moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Ethyl 2-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (4-fluorobenzoyl)acetate: This compound shares the fluorophenyl group but lacks the pyridazinone core.

    Imidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure but differ in their specific functional groups.

Uniqueness

Ethyl 2-(4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate is unique due to its combination of a pyridazinone core, a fluorophenyl group, and an ethyl benzoate moiety

Properties

IUPAC Name

ethyl 2-[4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]butanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O4/c1-2-31-23(30)18-6-3-4-7-20(18)25-21(28)8-5-15-27-22(29)14-13-19(26-27)16-9-11-17(24)12-10-16/h3-4,6-7,9-14H,2,5,8,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAADUKDQAZCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.